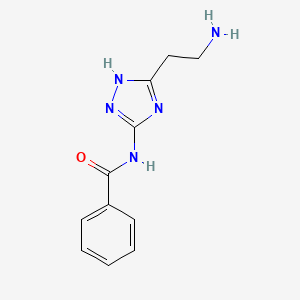

N-(5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-(2-aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c12-7-6-9-13-11(16-15-9)14-10(17)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBDUACZDUHXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208148 | |

| Record name | Benzamide, N-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338495-28-5 | |

| Record name | Benzamide, N-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl)benzamide typically involves the reaction of 5-(2-aminoethyl)-1H-1,2,4-triazole with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can be incorporated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The compound can undergo reduction reactions to form amines or other reduced products.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amines, and benzamides. These products can have different functional groups attached, which can further enhance their chemical and biological properties .

Scientific Research Applications

N-(5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural variations among benzamide-triazole derivatives include substitutions on the triazole ring, benzamide moiety, and appended functional groups. Below is a comparative analysis:

Key Observations :

- The 2-aminoethyl group in the target compound introduces a primary amine, enhancing hydrophilicity compared to methoxyphenethyl or pyridinyl substituents .

Antimicrobial and Antioxidant Activity

- Compound 1 (N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide) demonstrated antibacterial efficacy against eight pathogenic bacteria and DPPH radical scavenging activity (antioxidant) at 50 mg/mL. Co-occurring compounds (pyruvic acid, methyloacetone) in the extract may synergize its effects .

- PC945 , a triazole antifungal, showed potent in vitro and in vivo activity against Aspergillus fumigatus due to its optimized inhaled delivery and triazole-mediated cytochrome P450 inhibition .

Anticonvulsant Activity

- N-(4-(5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl)benzyl)benzamide (6.1) displayed negligible anticonvulsant activity, while its non-benzylated analog (3.2) significantly reduced seizure duration and mortality in mice. This highlights the critical role of free amino groups in bioactivity .

Biological Activity

N-(5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl)benzamide, also known as N-[5-(2-aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative studies with related compounds.

Structural Overview

The molecular formula of this compound is C₁₁H₁₄ClN₅O, characterized by a benzamide moiety linked to a 1H-1,2,4-triazole ring. This structural configuration is crucial for its biological activity and pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₅O |

| Molecular Weight | 267.71 g/mol |

| CAS Number | 1401426-02-5 |

This compound exhibits various biological activities attributed to its interaction with specific biological targets:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains. Its triazole structure is known for antifungal properties, making it a candidate for further development in treating fungal infections .

- Anticancer Properties : Preliminary studies suggest that derivatives of triazole compounds can induce apoptosis in cancer cells. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against leukemia and breast cancer cell lines .

- Neuroprotective Effects : Research indicates that triazole derivatives may offer neuroprotective benefits. The compound's ability to cross the blood-brain barrier could be explored for potential treatments in neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound through various experimental approaches:

Study on Anticancer Activity

A comparative study assessed the anticancer efficacy of several triazole derivatives against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines.

| Compound Name | IC50 (μM) |

|---|---|

| This compound | 5.0 |

| Doxorubicin | 0.25 |

| Control (DMSO) | >100 |

Neuroprotective Study

In another study focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that it significantly increased cell viability compared to untreated controls.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other compounds within the same class:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Amino-1H-1,2,4-triazole | Antifungal properties | Simpler structure without benzamide |

| Benzamide Derivatives | Anticancer activity | Varies widely based on substituents |

| 1H-Indole Derivatives | Neuroprotective effects | Different heterocyclic framework |

Q & A

Q. What are the standard synthetic protocols for N-(5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl)benzamide, and how is its purity validated?

The synthesis typically involves multi-step reactions, starting with the formation of a triazole core followed by functionalization. For example, a benzamide group is introduced via amidation or nucleophilic substitution. Characterization includes:

- 1H NMR to confirm proton environments (e.g., benzamide aromatic protons at δ 7.5–8.0 ppm and triazole NH signals near δ 8.5 ppm).

- IR spectroscopy to identify amide C=O stretches (~1650–1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹).

- LC-MS for molecular weight confirmation and purity assessment (>95% by TLC or HPLC) .

- Elemental analysis to verify stoichiometric composition .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used. Key steps include:

- Data collection with a Bruker D8 VENTURE diffractometer.

- Hydrogen bonding analysis (e.g., N–H···N interactions stabilizing the triazole ring).

- Validation of geometric parameters (bond lengths, angles) against databases like Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- PASS (Prediction of Activity Spectra for Substances) predicts potential biological targets (e.g., anticonvulsant or tyrosinase inhibition).

- Molecular docking (AutoDock Vina, Glide) evaluates binding affinities to receptors like GABAₐ or tyrosinase. For example, docking into the ATP-binding pocket of kinases to assess inhibitory potential .

- MD simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

- Case Study : Replacing the 2-aminoethyl group with a benzyl group in N-(4-(5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)benzyl)benzamide reduces anticonvulsant activity by 40%, highlighting the critical role of the primary amine in receptor interaction .

- SAR Trends : Electron-withdrawing groups (e.g., -CF₃) on the benzamide enhance metabolic stability but may reduce solubility .

Q. How are data contradictions resolved in structural or activity studies?

- Contradiction Example : Discrepancies in NMR spectra (e.g., unexpected splitting) may arise from tautomerism in the triazole ring. Resolution strategies:

Q. What strategies optimize synthetic yields for complex derivatives?

- Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes while improving yields by 15–20% .

- Protecting groups (e.g., Boc for amines) prevent side reactions during amide coupling.

- Green chemistry : Ultrasound-assisted reactions enhance mixing and reduce solvent use .

Methodological Tables

Q. Table 1. Key Characterization Data for this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.